3,5-Dipalmitoyl-fudr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

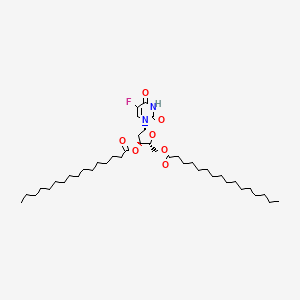

3,5-Dipalmitoyl-fudr, also known as this compound, is a useful research compound. Its molecular formula is C41H71FN2O7 and its molecular weight is 723 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Liposomal Formulations

Liposomal Delivery Systems

Liposomal formulations of FUdR-dipalmitate have been studied extensively due to their ability to encapsulate hydrophobic drugs and improve bioavailability. The incorporation of FUdR-dipalmitate into liposomes has shown significant improvements in drug retention and therapeutic outcomes compared to free drug administration.

- In Vivo Distribution : Research indicates that the pharmacokinetics of FUdR-dipalmitate are influenced by the liposome composition. For instance, solid-type liposomes demonstrated decreased drug retention at high drug-to-lipid ratios compared to fluid-type liposomes. This characteristic allows for tailored release profiles depending on the therapeutic needs .

- Antitumor Activity : In murine tumor models, FUdR-dipalmitate exhibited antitumor activity at doses significantly lower than those required for free FUdR. However, it also presented higher toxicity levels, necessitating careful dosing strategies .

Immunoliposome Applications

Targeted Drug Delivery

The development of immunoliposomes containing FUdR-dipalmitate has opened avenues for targeted cancer therapy. These formulations utilize antibodies to direct the liposomes specifically to cancer cells, enhancing drug delivery efficiency.

- Enhanced Efficacy : Studies have shown that immunoliposomes with FUdR-dipalmitate can inhibit the growth of CC531 colon adenocarcinoma cells up to 13 times more effectively than non-targeted formulations. This increased efficacy is attributed to the specific binding of the immunoliposomes to tumor cells, facilitating higher intracellular concentrations of the active drug .

- Intracellular Release Mechanism : The hydrolysis of FUdR-dipalmitate within target cells leads to the release of free FUdR, which is responsible for the observed antiproliferative effects. This mechanism underscores the potential of immunoliposome formulations in reducing systemic side effects while maximizing local therapeutic impact .

Case Studies and Research Findings

Toxicity Considerations

Despite the enhanced efficacy of FUdR-dipalmitate in liposomal formulations, toxicity remains a critical concern. Studies indicate that these formulations can be 20 to 60 times more toxic than their parent compound due to increased local concentrations at the site of action . Monitoring and managing these toxicity levels is essential for clinical applications.

属性

CAS 编号 |

7207-68-3 |

|---|---|

分子式 |

C41H71FN2O7 |

分子量 |

723 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hexadecanoyloxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C41H71FN2O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)49-33-36-35(31-37(50-36)44-32-34(42)40(47)43-41(44)48)51-39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35-37H,3-31,33H2,1-2H3,(H,43,47,48)/t35-,36+,37+/m0/s1 |

InChI 键 |

BJLOKZVEONMGKJ-HKIDPNTFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC |

同义词 |

3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine 3,5-dipalmitoyl-FUDR 5-fluoro-2'-deoxy-O',O'-dipalmitoyluridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。